2-Phenyl-4-[5-(3,4,5-trimethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-quinoline
Overview
Description
2-Phenyl-4-[5-(3,4,5-trimethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-quinoline is a complex organic compound that features a quinoline core substituted with a phenyl group and a 1,3,4-oxadiazole ring. The presence of the 3,4,5-trimethoxyphenyl group adds to its structural complexity and potential bioactivity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-[5-(3,4,5-trimethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-quinoline typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of an acylhydrazide with a suitable reagent such as carbon disulfide in a basic alcohol solution, followed by acidification.
Attachment of the 3,4,5-trimethoxyphenyl group:
Formation of the quinoline core: The quinoline core can be synthesized through classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-[5-(3,4,5-trimethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted quinoline and oxadiazole derivatives, which can have different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-[5-(3,4,5-trimethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-quinoline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Combretastatin derivatives: These compounds also contain the trimethoxyphenyl group and have similar anticancer properties.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for its antiviral and anticancer activities.
Uniqueness
2-Phenyl-4-[5-(3,4,5-trimethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-quinoline is unique due to its combination of a quinoline core with a 1,3,4-oxadiazole ring and a trimethoxyphenyl group, which imparts a distinct set of biological activities and chemical properties .
Properties
IUPAC Name |
2-(2-phenylquinolin-4-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c1-30-22-13-17(14-23(31-2)24(22)32-3)25-28-29-26(33-25)19-15-21(16-9-5-4-6-10-16)27-20-12-8-7-11-18(19)20/h4-15H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJRLTVMXFPAAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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